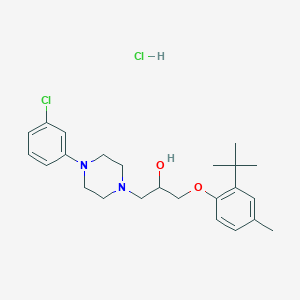

1-(2-(Tert-butyl)-4-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(2-tert-butyl-4-methylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN2O2.ClH/c1-18-8-9-23(22(14-18)24(2,3)4)29-17-21(28)16-26-10-12-27(13-11-26)20-7-5-6-19(25)15-20;/h5-9,14-15,21,28H,10-13,16-17H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVFIMJMMZZDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)C(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Tert-butyl)-4-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

-

Formation of the Phenoxy Intermediate:

Starting Materials: 2-tert-butyl-4-methylphenol and an appropriate halogenating agent.

Reaction Conditions: The phenol is reacted with a halogenating agent under controlled conditions to form the halogenated phenoxy intermediate.

-

Piperazine Derivative Formation:

Starting Materials: 3-chlorophenylpiperazine.

Reaction Conditions: The piperazine derivative is synthesized through nucleophilic substitution reactions involving 3-chlorophenylamine and piperazine.

-

Coupling Reaction:

Starting Materials: The phenoxy intermediate and the piperazine derivative.

Reaction Conditions: These intermediates are coupled under basic conditions to form the final product.

-

Hydrochloride Salt Formation:

Starting Materials: The free base of the final product.

Reaction Conditions: The free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Tert-butyl)-4-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups such as the phenoxy or piperazine moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the piperazine nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Chemistry:

Synthesis of Derivatives: Researchers use this compound as a starting material to synthesize various derivatives for studying structure-activity relationships.

Biology:

Biological Assays: It is used in biological assays to evaluate its potential as a therapeutic agent, particularly in receptor binding studies.

Medicine:

Pharmacological Studies: The compound is investigated for its potential pharmacological effects, including its interaction with specific receptors or enzymes.

Industry:

Chemical Intermediates: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Tert-butyl)-4-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aryloxy or piperazine groups.

Key Structural Analogs

Compound A : 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride

- Structure: Aryloxy group: 4-Chlorophenoxy. Piperazine substituent: 4-Methoxyphenyl.

- Key Differences: Lack of bulky tert-butyl and methyl groups on the phenoxy ring. Methoxy group on the piperazine’s phenyl ring vs. chlorine in the target compound.

- Significance : Demonstrates how electron-donating (methoxy) vs. electron-withdrawing (chlorine) groups on the piperazine aryl ring influence physicochemical properties .

Compound B : 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride

- Structure: Aryloxy group: 4-Isopropylphenoxy. Piperazine substituent: 3-Chlorophenyl (identical to the target).

- Key Differences: Isopropyl group on the phenoxy ring vs. tert-butyl and methyl in the target.

- Significance : Highlights the impact of steric bulk on solubility and receptor binding .

Compound C : 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-[2-(1-hydroxyethyl)phenoxy]propan-2-ol dihydrochloride

- Structure: Aryloxy group: 2-(1-Hydroxyethyl)phenoxy. Piperazine substituent: 3,4-Dimethylphenyl.

- Key Differences: Hydroxyethyl group on the phenoxy ring introduces polarity. Dimethyl substitution on the piperazine’s aryl ring vs. chlorine in the target.

- Significance : Illustrates how polar functional groups affect pharmacokinetics .

Impurity and Stability Considerations

- Impurities : Related compounds like 1-(3-Chlorophenyl)piperazine Hydrochloride (CAS 13078-15-4) are common synthetic intermediates or degradation products in piperazine-based molecules .

- Stability : Hydrochloride salts generally enhance stability, but substituents like tert-butyl may introduce steric hindrance, affecting degradation pathways .

Biological Activity

1-(2-(Tert-butyl)-4-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a piperazine moiety, which is known for its diverse biological activities. The presence of the tert-butyl and chlorophenyl groups contributes to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various receptors in the central nervous system (CNS). Specifically, this compound is believed to act primarily on dopamine receptors, particularly the D3 receptor, which is implicated in mood regulation and reward pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Dopamine Receptor Agonism | Exhibits selective agonistic activity at D3 receptors, influencing mood and behavior. |

| Antidepressant Effects | Potentially alleviates symptoms of depression through modulation of neurotransmitter levels. |

| Neuroprotective Properties | May protect neuronal cells from oxidative stress and apoptosis. |

| Anti-inflammatory Activity | Shows promise in reducing inflammation in various models. |

Case Studies and Research Findings

- Dopamine Receptor Studies : In vitro studies have demonstrated that the compound significantly binds to D3 receptors with an EC50 value indicating high potency compared to other analogs. For example, one study reported an EC50 of approximately 278 nM for a related compound, emphasizing the potential effectiveness of this class of compounds in treating disorders like Parkinson's disease and depression .

- Neuroprotective Effects : A recent study evaluated the neuroprotective effects of similar compounds on human astrocyte cell lines, revealing a significant reduction in cell death under oxidative stress conditions . This suggests that derivatives of this compound may offer therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Studies : Research into the anti-inflammatory properties showed that the compound could inhibit pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.